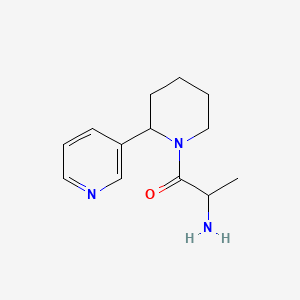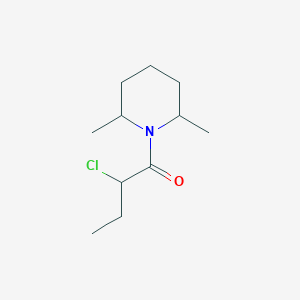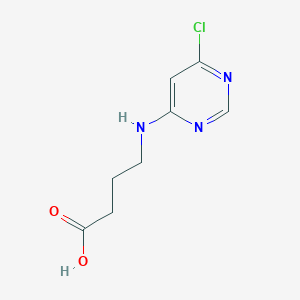![molecular formula C11H19N3O2 B1479099 5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097997-90-3](/img/structure/B1479099.png)
5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Descripción general
Descripción
The compound “5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance .Aplicaciones Científicas De Investigación
Synthesis and Application in Polymer Science
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, used as an electron transport layer in inverted polymer solar cells, demonstrates enhanced power conversion efficiency due to its high conductivity and electron mobility. This innovation underlines the importance of DPP derivatives in the development of efficient solar energy harvesting technologies (Hu et al., 2015).
Organic Electronics and Photoluminescence
The synthesis and characterization of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units highlight their potential in organic electronics and as photoluminescent materials. These materials exhibit promising properties for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Organic Thin Film Transistors
Research into pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors has shown that these materials can exhibit promising p-channel charge transport performance in organic thin film transistors. The study demonstrates the utility of DPP derivatives in the field of organic electronics, highlighting their role in advancing the development of high-performance organic semiconductors (Guo, Sun, & Li, 2014).
Supramolecular Chemistry
The synthesis and properties of Zn2+/Cd2+-directed self-assembled metallo-supramolecular polymers based on 1,4-diketo-pyrrolo[3,4-c]pyrrole (DPP) derivatives show how these materials can be engineered to exhibit strong and broad visible absorption. This research opens pathways for the development of novel materials with potential applications in photonics and optoelectronics (Chen et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-aminopropyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-2-14-10(15)8-6-13(5-3-4-12)7-9(8)11(14)16/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJPFDYSFWULQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Piperidin-4-yl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1479016.png)
![5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479017.png)
![5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479018.png)
![5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479020.png)




![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479028.png)




